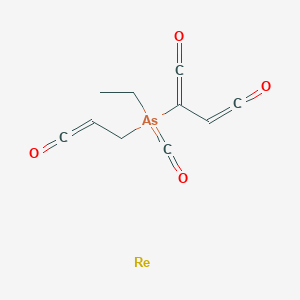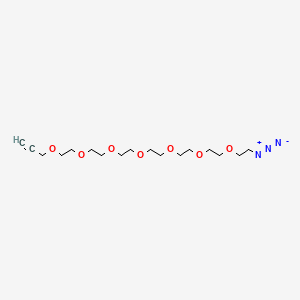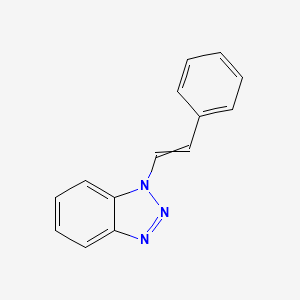
Rhenium, tetracarbonyl(triethylarsine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium, tetracarbonyl(triethylarsine)- is a complex organometallic compound that features a rhenium center coordinated to four carbonyl groups and one triethylarsine ligand. This compound belongs to the class of transition metal carbonyls, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science .
Preparation Methods
The synthesis of rhenium, tetracarbonyl(triethylarsine)- typically involves the reaction of rhenium pentacarbonyl chloride with triethylarsine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Rhenium, tetracarbonyl(triethylarsine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl and triethylarsine ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. .
Scientific Research Applications
Rhenium, tetracarbonyl(triethylarsine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrosilylation and carbonylation reactions.
Medicine: Research is ongoing to explore its use as an anticancer agent, leveraging its ability to selectively target cancer cells.
Industry: It is used in the development of advanced materials and as a precursor for other rhenium-based compounds .
Mechanism of Action
The mechanism by which rhenium, tetracarbonyl(triethylarsine)- exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological applications, the compound’s photophysical properties enable it to act as a fluorescent probe, while its ability to interact with cellular components allows it to exert cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Rhenium, tetracarbonyl(triethylarsine)- can be compared with other rhenium carbonyl complexes, such as rhenium tricarbonyl complexes and rhenium pentacarbonyl. These compounds share similar structural features but differ in their ligand environments and reactivity. The unique combination of carbonyl and triethylarsine ligands in rhenium, tetracarbonyl(triethylarsine)- imparts distinct chemical properties and applications compared to its analogs .
Similar compounds include:
- Rhenium tricarbonyl complexes
- Rhenium pentacarbonyl
- Rhenium tricarbonyl(triphenylphosphine)
- Rhenium tricarbonyl(bipyridine)
These compounds highlight the versatility of rhenium carbonyl chemistry and the potential for tailoring properties through ligand modification .
Properties
CAS No. |
101697-73-8 |
|---|---|
Molecular Formula |
C10H9AsO4Re |
Molecular Weight |
454.30 g/mol |
InChI |
InChI=1S/C10H9AsO4.Re/c1-2-11(9-15,5-3-6-12)10(8-14)4-7-13;/h3-4H,2,5H2,1H3; |
InChI Key |
RSAGDLYAYICQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=C=O)(CC=C=O)C(=C=O)C=C=O.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)






![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)
